

Measuring N-Methylnuciferine Concentration in Plasma and Brain Tissue: Application Notes and Protocols

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Compound of Interest		
Compound Name:	N-Methylnuciferine	
Cat. No.:	B587662	Get Quote

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Introduction

N-Methylnuciferine, scientifically known as nuciferine, is a primary bioactive aporphine alkaloid found in the leaves of the lotus plant (Nelumbo nucifera). It has garnered significant interest in the scientific community for its potential therapeutic applications, including antihyperlipidemia, anti-obesity, and neuroprotective effects. Accurate quantification of nuciferine and its metabolites in biological matrices is crucial for pharmacokinetic studies, understanding its mechanism of action, and advancing its development as a potential therapeutic agent.

This document provides detailed protocols for the extraction and quantification of nuciferine and its major metabolite, N-nornuciferine, in plasma and brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Additionally, it summarizes key pharmacokinetic data and visualizes the experimental workflow and relevant signaling pathways.

Data Presentation Pharmacokinetic Parameters of Nuciferine and NNornuciferine in Rats



The following tables summarize the pharmacokinetic parameters of nuciferine (NF) and its metabolite, N-nornuciferine (N-NF), in Sprague-Dawley rats following oral (p.o.) and intravenous (i.v.) administration.

Table 1: Pharmacokinetic Parameters in Rat Plasma[1][2][3]

Parameter	Nuciferine (NF)	N-Nornuciferine (N- NF)	Administration Route & Dose
Cmax (μg/mL)	1.71	0.57	50 mg/kg (p.o.)
Tmax (h)	0.9	1.65	50 mg/kg (p.o.)
t½ (h)	2.09	3.84	10 mg/kg (i.v.)
Bioavailability (%)	58.13	79.91	10 mg/kg (i.v.) vs. 50 mg/kg (p.o.)

Table 2: Pharmacokinetic Parameters in Rat Brain[1][2][3]

Parameter	Nuciferine (NF)	N-Nornuciferine (N- NF)	Administration Route & Dose
Cmax (μg/mL)	0.32	0.16	20 mg/kg (i.v.)
Tmax (h)	0.89	1.22	20 mg/kg (i.v.)
t½ (h)	1.24	1.39	20 mg/kg (i.v.)
Vd (L/kg)	19.78	16.17	20 mg/kg (i.v.)

Experimental Protocols

Quantification of Nuciferine and N-Nornuciferine by LC-MS/MS

This protocol outlines a sensitive and selective method for the simultaneous determination of nuciferine and N-nornuciferine in biological matrices using a UPLC-MS/MS system.

1.1. Sample Preparation



1.1.1. Plasma Sample Preparation (Protein Precipitation)

- Thaw frozen plasma samples to room temperature.
- Vortex the plasma samples to ensure homogeneity.
- To a 1.5 mL microcentrifuge tube, add 50 μL of plasma.
- Add 10 μ L of internal standard (IS) working solution (e.g., berberrubine at 0.25 μ g/mL in methanol).
- Add 150 μL of acetonitrile-methanol (9:1, v/v) to precipitate proteins.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 14,900 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
- Inject 2 μL of the supernatant into the UPLC-MS/MS system.
- 1.1.2. Brain Tissue Sample Preparation (Homogenization and Extraction)[3]
- Accurately weigh approximately 50 mg of frozen brain tissue and place it in a 1.5 mL polypropylene tube.[3]
- Add 200 μL of a cold acetonitrile-methanol solution (9:1, v/v) containing the internal standard (e.g., 50 ng/mL berberrubine).[3]
- Store the mixture at -80°C for 20 minutes to embrittle the tissue.[3]
- Homogenize the tissue using a tissue grinder for 2 minutes.
- Centrifuge the homogenate at 14,900 x g for 15 minutes at 4°C.[3]
- Transfer the supernatant to a clean vial for analysis.[3]
- Inject 2 μL of the supernatant into the UPLC-MS/MS system.[3]



1.2. LC-MS/MS Conditions[3]

• Chromatographic System: UPLC system

Column: UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 μm) maintained at 40°C.[3]

• Mobile Phase A: 0.1% formic acid in water

• Mobile Phase B: Acetonitrile

Flow Rate: 0.4 mL/min[3]

Injection Volume: 2 μL[3]

Gradient Elution:

o 0-1.5 min: 30% to 60% B

1.5-2.0 min: 60% to 95% B

2.0-2.5 min: Hold at 95% B

2.5-2.6 min: 95% to 30% B

2.6-3.0 min: Hold at 30% B

 Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

Ion Source Parameters:

Capillary Voltage: 2.5 kV

Source Temperature: 150°C

Desolvation Temperature: 500°C

Desolvation Gas Flow: 1000 L/h



Cone Gas Flow: 50 L/h

MRM Transitions:

Nuciferine: m/z 296.0 → 265.1[3]

- N-Nornuciferine: The precursor ion ([M+H]+) for N-nornuciferine is m/z 282.1. The product ion would be determined by infusing a standard solution and performing a product ion scan to identify the most abundant and stable fragment, which is likely to be around m/z 251.1 due to the loss of the methoxy group.
- Internal Standard (Berberrubine): m/z 322.0 → 307.0[3]

1.3. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, and stability.

Visualizations Experimental Workflow



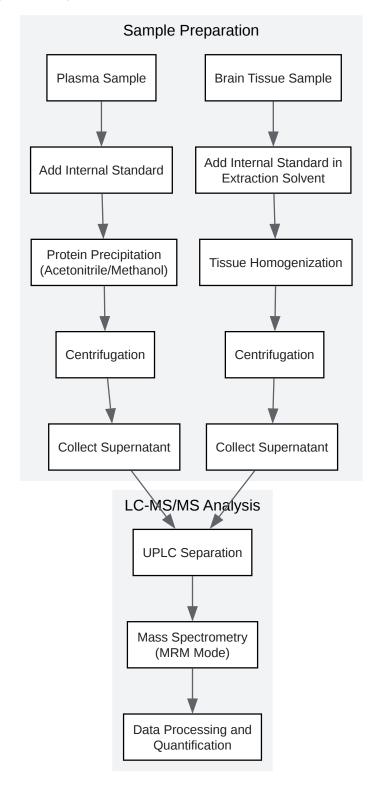


Figure 1. Experimental Workflow for Nuciferine Quantification

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Figure 1. Experimental Workflow for Nuciferine Quantification



Nuciferine Signaling Pathways

Nuciferine has been shown to modulate several key signaling pathways involved in cellular metabolism, proliferation, and inflammation.

Nuciferine Inhibits PI3K Akt mTORC1 S6K 4E-BP1 **Protein Synthesis** & Cell Growth

Figure 2. Nuciferine's Interaction with the PI3K/Akt/mTOR Pathway

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Figure 2. Nuciferine's Interaction with the PI3K/Akt/mTOR Pathway



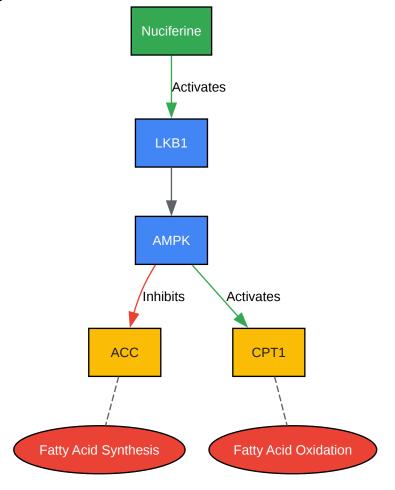


Figure 3. Nuciferine's Activation of the LKB1/AMPK Pathway

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Figure 3. Nuciferine's Activation of the LKB1/AMPK Pathway

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